1-Bromo-10-fluorodecane
Overview
Description
1-Bromo-10-fluorodecane is an organic compound with the chemical formula C10H20BrF. It is a colorless liquid with a distinctive odor and is often used as an intermediate in organic synthesis . This compound is part of the class of halogenated hydrocarbons, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-10-fluorodecane can be synthesized by reacting decabromodecane with hydrogen fluoride. The reaction involves the initial formation of decabromo-10-fluorodecane, which is then treated with hydrofluoric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-10-fluorodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form 1-fluorodecane.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Formation of 1-fluorodecanol.
Reduction: Formation of 1-fluorodecane.
Oxidation: Formation of 1-fluorodecanoic acid or 1-fluorodecanone.
Scientific Research Applications
1-Bromo-10-fluorodecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems involving halogenated compounds.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-10-fluorodecane involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom is relatively reactive and can participate in nucleophilic substitution reactions, while the fluorine atom imparts stability and unique chemical properties to the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-10-chlorodecane: Similar structure but with a chlorine atom instead of fluorine.
1-Bromo-10-iododecane: Contains an iodine atom instead of fluorine.
1-Fluoro-10-chlorodecane: Contains both fluorine and chlorine atoms.
Uniqueness: 1-Bromo-10-fluorodecane is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and stability. The combination of these halogens makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
1-bromo-10-fluorodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOWVHGOABEVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187037 | |
Record name | Decane, 1-bromo-10-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334-61-2 | |
Record name | Decane, 1-bromo-10-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decane, 1-bromo-10-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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